N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine
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Overview
Description
N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine is a complex organic compound with a unique structure that includes multiple nitrogen atoms and a tricyclic ring system
Mechanism of Action
Target of Action
Compounds with similar pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported to inhibitCDK2 , a protein kinase involved in cell cycle regulation.
Mode of Action
Similar compounds have been found to inhibit cdk2, which could lead to alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7 and hct-116 . These compounds have also demonstrated enzymatic inhibitory activity against CDK2/cyclin A2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Tricyclic Ring System: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Nitrogen Atoms: Nitrogen atoms are introduced through amination reactions, which may involve the use of reagents such as ammonia or amines.
Alkylation: The final step involves the alkylation of the nitrogen atoms with diethyl groups, which can be achieved using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the tricyclic ring system or the nitrogen atoms.
Substitution: The compound can undergo substitution reactions, where one or more of the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe for studying various biological processes.
Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activity.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.
Comparison with Similar Compounds
N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine can be compared with other similar compounds, such as:
N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine: This compound has a similar structure but different functional groups.
N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine: This compound has a different ring system but similar nitrogen atoms.
The uniqueness of N’,N’-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine lies in its specific combination of functional groups and ring system, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
N',N'-diethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6/c1-6-24(7-2)10-8-9-20-16-12-15(5)22-19-17-13(3)11-14(4)21-18(17)23-25(16)19/h11-12,20H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJQBHQGTYZJDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=CC(=NC2=C3C(=CC(=NC3=NN12)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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